

16-Dehydroprogesterone: Charting a Research Course in Veterinary Medicine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **16-Dehydroprogesterone**

Cat. No.: **B108162**

[Get Quote](#)

Foreword: The Untapped Potential of a Progestin Analog

In the landscape of veterinary reproductive medicine, the quest for novel, effective, and safe hormonal therapies is perpetual. Progestins, both natural and synthetic, form the bedrock of estrus synchronization, pregnancy management, and the treatment of various reproductive disorders.^{[1][2]} While compounds like progesterone, altrenogest, and megestrol acetate are well-established, the exploration of new structures with potentially advantageous pharmacological profiles continues. **16-Dehydroprogesterone** (16-DHP), a synthetic steroid primarily known as a crucial intermediate in the synthesis of more complex hormones, represents one such frontier.^{[3][4]}

This guide moves beyond 16-DHP's established role as a precursor to evaluate its potential as a standalone therapeutic agent in veterinary medicine. By examining its chemical nature, inferring its mechanism of action from closely related analogs, and laying out a rigorous framework for future research, this document serves as a technical whitepaper for scientists, researchers, and drug development professionals. The core directive is not to present a settled case but to illuminate a path of inquiry, providing the foundational knowledge and detailed experimental blueprints necessary to unlock the potential of 16-DHP for the advancement of animal health.

Part 1: Foundational Profile of 16-Dehydroprogesterone

A thorough understanding of a compound's physicochemical properties is the mandatory first step in its journey from chemical intermediate to potential therapeutic.

Chemical Identity and Synthesis

16-Dehydroprogesterone (16-DHP) is a progestogen steroid with the systematic name (8R,9S,10R,13S,14S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one.^[5] Its primary significance in the pharmaceutical industry has been as a synthon, or building block, for the production of numerous semisynthetic steroids.^[3]

The synthesis of 16-DHP and its immediate precursor, 16-dehydropregnolone acetate (16-DPA), is well-documented. It is typically derived from naturally occurring steroidal saponins, such as diosgenin from Mexican yams or solasodine from plants of the nightshade family.^{[3][4]} The classic Marker degradation process, and more recent "green" synthesis methods, transform these raw materials into 16-DPA, which is then converted to 16-DHP.^[4] This established and efficient synthesis is a critical logistical advantage for any future research and development, ensuring a reliable supply of the parent compound.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ O ₂	[5]
Molar Mass	312.45 g·mol ⁻¹	[5]
UNII (Unique Ingredient Identifier)	JU0YQ9DZ2O	[5]
Primary Precursor	16-Dehydropregnolone Acetate (16-DPA)	[3]
Natural Sources of Precursors	Diosgenin (Yams), Solasodine (Nightshades)	[3][4]

Table 1: Key Physicochemical Properties of **16-Dehydroprogesterone**.

The Context: Progestins in Veterinary Practice

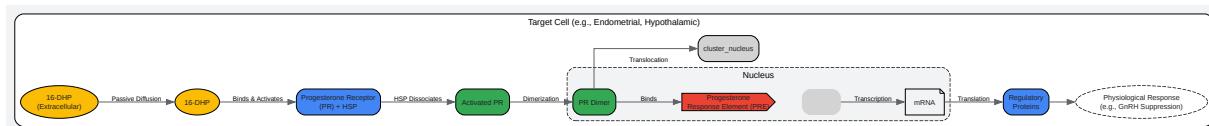
To appreciate the potential role of 16-DHP, one must first understand the function of progestins in veterinary medicine. Progestins are synthetic derivatives of progesterone that bind to and activate progesterone receptors (PRs), mimicking the effects of the natural hormone.^[6] Their primary applications revolve around the control of the reproductive cycle.^[7]

Established Uses of Progestins in Veterinary Medicine Include:

- Estrus Synchronization: By administering an exogenous progestin, the natural estrous cycle is suppressed. The withdrawal of the progestin then leads to a predictable surge of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), inducing a synchronized ovulation in a herd or group of animals.^{[2][7]} This is a cornerstone of modern livestock reproductive management.
- Estrus Suppression: In companion animals, particularly canines and felines, progestins can be used to prevent or postpone a heat cycle.^{[6][8]}
- Pregnancy Maintenance: Progesterone is essential for preparing the uterine lining for implantation and maintaining pregnancy.^[1] Exogenous progestins can be used in cases of suspected progesterone deficiency to help prevent embryonic death or abortion.^[1]
- Treatment of Reproductive Disorders: Certain conditions, such as follicular cysts, may be treated with progestins to reset the hypothalamic-pituitary-gonadal axis.^[7]

The critical insight here is that the therapeutic utility of any new progestin like 16-DHP will be judged by its performance relative to existing options in these established roles. The ideal candidate would offer improved safety, a more convenient dosing regimen, higher potency, or a more selective mechanism of action.

Part 2: Inferred Mechanism of Action & Potential Pharmacology


Direct research into the specific mechanism of action of 16-DHP in veterinary species is not yet available in published literature. Therefore, we must construct a hypothesized mechanism based on the well-understood action of progesterone and its synthetic analogs, particularly dydrogesterone, a stereoisomer of progesterone with extensive clinical data.^{[9][10]}

The Progesterone Receptor (PR) Signaling Pathway

The primary mechanism of action for all progestins is mediated through the intracellular progesterone receptor (PR). The causality of this pathway is well-established:

- **Ligand Binding:** As a lipophilic steroid, 16-DHP is expected to passively diffuse across the cell membrane of target tissues (e.g., endometrium, hypothalamus, pituitary).
- **Receptor Activation:** Inside the cell, it binds to the PR, which resides in the cytoplasm complexed with heat shock proteins (HSPs). This binding event causes the HSPs to dissociate, inducing a conformational change in the receptor.
- **Dimerization and Nuclear Translocation:** The activated PRs form homodimers (PR-A/PR-A or PR-B/PR-B) or heterodimers (PR-A/PR-B). These dimers then translocate into the nucleus.
- **Gene Transcription Modulation:** In the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate the estrous cycle, uterine receptivity, and gonadotropin secretion.[\[7\]](#)[\[11\]](#)

The key effect in the context of reproductive control is the negative feedback on the hypothalamus, which suppresses GnRH secretion.[\[7\]](#) This, in turn, reduces the release of LH and FSH from the pituitary, preventing follicular maturation and ovulation.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway of **16-Dehydroprogesterone** (16-DHP) via the intracellular Progesterone Receptor (PR).

Insights from Dydrogesterone: A Case for High Selectivity

Dydrogesterone is a retroprogesterone, a stereoisomer of progesterone, that offers valuable clues to the potential properties of 16-DHP. Dydrogesterone is known for being a highly selective progestogen that binds almost exclusively to the PR.^[10] It possesses no significant androgenic or estrogenic properties, which is a major advantage in reducing side effects.^{[9][12]} Furthermore, it does not typically inhibit ovulation in humans at therapeutic doses used for luteal support, suggesting a more nuanced interaction with the HPO axis compared to other synthetic progestins.^{[10][12][13]}

Hypothesis for 16-DHP: It is plausible that 16-DHP, as a close structural analog, may also exhibit high selectivity for the progesterone receptor, potentially minimizing off-target hormonal effects. This is a critical hypothesis that must be tested, as high selectivity is a hallmark of a safer, more refined therapeutic agent.

A Secondary Pathway: Farnesoid X Receptor (FXR) Antagonism

Intriguingly, research in male hamsters has shown that 16-DHP acts as a farnesoid X receptor (FXR) antagonist.^[3] FXR is a nuclear receptor primarily involved in bile acid and lipid metabolism. By antagonizing FXR, 16-DHP was found to up-regulate the enzyme CYP7A1, leading to lower serum cholesterol.^[3] While this finding is in a different species and context, it opens a secondary avenue of investigation. This mechanism is distinct from the primary progestogenic activity and could represent either a potential side effect or a beneficial ancillary property, for example, in metabolic management, which would need to be investigated in target veterinary species.

Part 3: A Research Framework for Veterinary Application

The central purpose of this guide is to provide actionable, detailed protocols to bridge the gap between 16-DHP's current status and its potential validation as a veterinary drug. The following experimental designs are presented as a logical, self-validating progression of research.

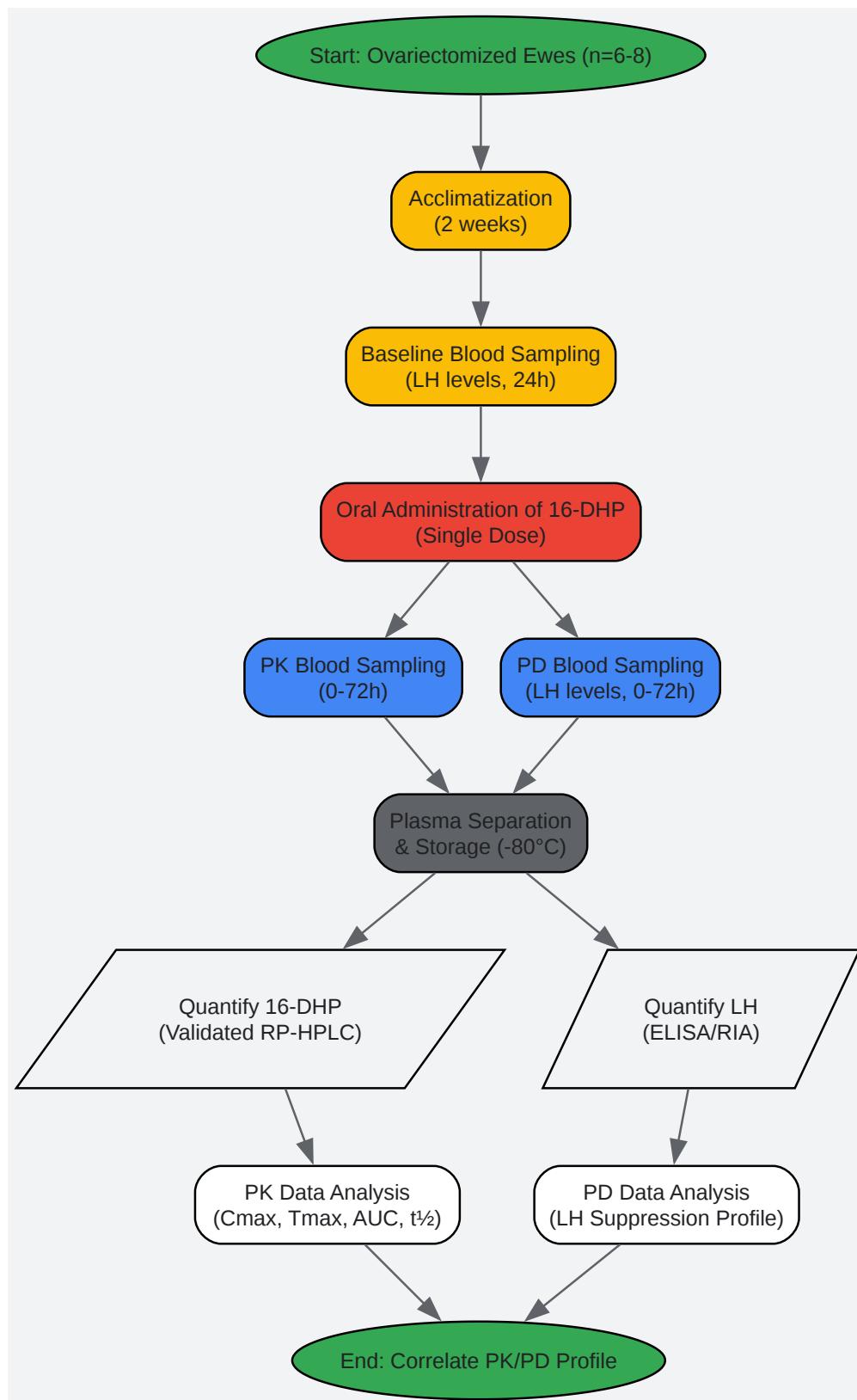
Prerequisite: Analytical Method Development and Validation

Before any in-vivo studies can be conducted, a robust and validated method for quantifying 16-DHP in biological matrices (e.g., plasma, serum) is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[14][15]

Protocol 3.1: RP-HPLC Method for 16-DHP Quantification in Canine Plasma

- Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of 16-DHP in canine plasma as per ICH Q2(R1) guidelines.
- Instrumentation & Conditions:
 - Chromatograph: HPLC system with UV or Photodiode Array (PDA) detector.
 - Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 μ m).[14]
 - Mobile Phase: A gradient of Acetonitrile and water or a phosphate buffer. Initial optimization will start with an isocratic mixture of Methanol:Acetonitrile (90:10 v/v).[15]
 - Flow Rate: 1.0 mL/min.[14]
 - Detection Wavelength: Scan for maximum absorbance between 220-300 nm. Progesterone's absorbance at ~241 nm is a good starting point.[15]
 - Injection Volume: 10 μ L.[14]
- Methodology:

- Sample Preparation (Plasma): a. Thaw canine plasma samples at room temperature. b. To 500 μ L of plasma, add 1 mL of acetonitrile (as a protein precipitation agent). c. Vortex for 2 minutes to ensure complete protein precipitation. d. Centrifuge at 10,000 rpm for 10 minutes. e. Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 200 μ L of the mobile phase. g. Filter through a 0.22 μ m syringe filter before injection.
- Standard Curve Preparation: a. Prepare a stock solution of 16-DHP reference standard (1 mg/mL) in methanol. b. Perform serial dilutions to create calibration standards ranging from approximately 1 μ g/mL to 50 μ g/mL. c. Analyze each standard in triplicate to establish a calibration curve (Peak Area vs. Concentration).
- Validation Parameters: a. Linearity: Assess the linearity of the calibration curve using the coefficient of determination ($r^2 > 0.999$).[15] b. Accuracy: Perform recovery studies by spiking known concentrations of 16-DHP into blank plasma at three levels (low, medium, high). The recovery should be within 98-102%.[16] c. Precision: Determine intra-day and inter-day precision by analyzing replicate samples. The Relative Standard Deviation (RSD) should be <2%.[16] d. Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculate based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[15] e. Specificity/Stability: Conduct forced degradation studies (acid, base, oxidative, thermal stress) to ensure that degradation products do not interfere with the 16-DHP peak, thus confirming the method is "stability-indicating".[14]
- Trustworthiness Check: The system's suitability is confirmed before each run by injecting a standard solution; retention time and peak area must be within pre-defined limits. The comprehensive validation ensures the data generated in subsequent animal studies is reliable and reproducible.


Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

The next logical step is to understand how the animal's body handles the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics). A pilot study in a small number of animals is crucial. The ovine (sheep) model is excellent for reproductive studies due to its size, docile nature, and well-characterized reproductive cycle.[17]

Protocol 3.2: Pilot PK/PD Study of 16-DHP in Ovariectomized Ewes

- Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a single oral dose of 16-DHP and to assess its primary pharmacodynamic effect (suppression of LH pulsatility).
- Animal Model: 6-8 healthy, mature, ovariectomized ewes. Ovariectomy removes the influence of endogenous ovarian steroids, providing a clean baseline to observe the effects of the exogenous compound.
- Methodology:
 - Acclimatization & Baseline: Acclimatize animals for at least 2 weeks. For 24 hours prior to dosing, collect blood samples every 4 hours to establish baseline LH levels.
 - Dosing: Administer a single oral dose of 16-DHP (e.g., 0.5 mg/kg, dose estimated based on other progestins) formulated in a suitable vehicle (e.g., corn oil).
 - Pharmacokinetic Sampling: Collect blood samples (via jugular catheter) at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing.
 - Pharmacodynamic Sampling: Continue blood sampling every 4 hours for 72 hours to monitor LH levels.
 - Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
 - Analysis: a. Analyze plasma samples for 16-DHP concentration using the validated RP-HPLC method (Protocol 3.1). b. Analyze plasma samples for LH concentration using a validated species-specific ELISA or radioimmunoassay.
 - Data Interpretation: a. Plot plasma 16-DHP concentration vs. time to determine PK parameters. b. Plot plasma LH concentration vs. time to observe the onset, magnitude, and duration of LH suppression.
- Causality and Self-Validation: The use of ovariectomized ewes ensures that any observed suppression of LH is a direct result of the administered 16-DHP and not cyclical endogenous

hormones. A parallel vehicle-control group would further strengthen this causal link. The correlation between the pharmacokinetic profile (i.e., the presence of the drug in circulation) and the pharmacodynamic response (LH suppression) provides an internal validation of the drug's activity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a pilot Pharmacokinetic/Pharmacodynamic (PK/PD) study of 16-DHP in ewes.

Part 4: Safety, Toxicology, and Future Directions

While progestins are generally considered safe, they are not without potential adverse effects, including injection site reactions, weight gain, and in some cases, an increased risk of cystic endometrial hyperplasia or pyometra with long-term use.[18][19]

- **Initial Safety Assessment:** The pilot PK/PD study should include daily clinical observation of the animals for any adverse effects (e.g., changes in behavior, appetite, signs of local irritation).[17] Basic hematology and serum chemistry panels should be run on blood samples taken before and after the study period.
- **Future Toxicological Studies:** Should initial studies prove promising, more formal toxicology studies will be required. These would include repeat-dose toxicity studies (e.g., 28-day study) in a rodent and a non-rodent species to identify any target organ toxicity.[20][21]
- **Dose-Finding and Efficacy Trials:** The ultimate goal is to determine a therapeutic dose. Following the pilot study, dose-finding studies in the target species (e.g., bitches for estrus suppression) would be designed to find the lowest effective dose that achieves the desired physiological outcome (e.g., prevention of estrus) with the widest margin of safety.

Conclusion

16-Dehydroprogesterone stands at a compelling intersection of known chemistry and unknown biological potential in veterinary medicine. Its established synthesis provides a practical foundation for research. By leveraging knowledge from analogous compounds like dydrogesterone, we can hypothesize a highly selective mechanism of action that is attractive for therapeutic development. However, inference is not a substitute for evidence.

The research framework presented in this guide—beginning with robust analytical validation, progressing to carefully designed pharmacokinetic and pharmacodynamic studies, and culminating in safety and efficacy trials—provides a clear, logical, and scientifically rigorous path forward. The successful execution of these protocols will be essential to determine if 16-DHP can transition from a chemical intermediate into a valuable tool for managing and improving the reproductive health of animals.

References

- ROLE OF PROGESTERONE IN ANIMAL PRODUCTION Progestin is - Studylib. (n.d.). Studylib. [Link]
- Romagnoli, S., & Concannon, P. W. (2018). Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses. *Journal of Feline Medicine and Surgery*, 20(9), 843-854. [Link]
- Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass. [Link]
- Progesterone devices used in farm animals. (2023, December 1). In Wikipedia. [Link]
- do Couto, S. R. B., Silenciato, L. N., Dutra Okada, M., & e Sil, O. R. (2023). Use of Progesterone as a Strategy to Improve Reproductive Efficiency in Cattle.
- Johnson, K. R., & Ulberg, L. C. (1965). Effect of Progesterone Administration on Reproductive Efficiency. *Journal of Animal Science*, 24(3), 920-920. [Link]
- Johnson, W. S., Semmelhack, M. F., Sultanbawa, M. U., & Dolak, L. A. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone.
- 16-Dehydropregnolone acetate. (2023, November 26). In Wikipedia. [Link]
- Glass, T. L., & Burley, C. Z. (1991). Characteristics of **16-dehydroprogesterone** reductase in cell extracts of the intestinal anaerobe, *Eubacterium* sp. strain 144. *The Journal of Steroid Biochemistry and Molecular Biology*, 39(2), 201-207. [Link]
- Friend, D. R., Komeskey, K., & Clark, M. R. (2019). Pharmacokinetics and tolerability of a novel progesterone intravaginal ring in sheep. *Pharmaceutical Development and Technology*, 24(8), 1010-1017. [Link]
- **16-DEHYDROPROGESTERONE** - gsrs. (n.d.). gsrs.
- Singh, A. P., & Sharma, R. (2020). A Facile Green Synthesis of 16-Dehydropregnolone Acetate (16-DPA)
- Gautam, P., & Purvis, T. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates. *Pharmaceutical and Analytical Chemistry*, 3(1). [Link]
- Dydrogesterone | C21H28O2 | CID 9051 - PubChem. (n.d.).
- Dydrogesterone. (2024, January 2). In Wikipedia. [Link]
- de Bree, H., van der Stel, D. J., de Lange, N., & Post, L. C. (1984). Dydrogesterone: metabolism in animals. *European Journal of Drug Metabolism and Pharmacokinetics*, 9(2), 147-154. [Link]
- Pharmacology Review(s) - accessdata.fda.gov. (2007, May 14). U.S.
- Hormonal Control of Estrus in Dogs - Management and Nutrition - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]

- Shirode, A. (2023). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation.
- Włodarczyk, R., & Poźniak, B. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Polish Journal of Veterinary Sciences, 16(1), 181-191. [\[Link\]](#)
- Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - Merck Veterinary Manual. (n.d.). Merck Veterinary Manual. [\[Link\]](#)
- Birth Control for Dogs | VCA Animal Hospitals. (n.d.). VCA Animal Hospitals. [\[Link\]](#)
- Griesinger, G., El-Toukhy, T., Coelingh Bennink, H. J. T., & von Velsen, F. (2022). Lack of analytical interference of dydrogesterone in progesterone immunoassays.
- Management of Reproduction in Dogs - Dog Owners - Merck Veterinary Manual. (n.d.). Merck Veterinary Manual. [\[Link\]](#)
- Włodarczyk, R., & Poźniak, B. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Open University of Cyprus. [\[Link\]](#)
- Al-dhawailie, A., Taha, E., Alanazi, F., & El-tahir, K. (2018). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges.
- Al-Dhwyani, A. S., Al-Ghamdi, K. M., Alshehri, S. M., & Imam, S. S. (2023). Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue. Pharmaceuticals, 16(11), 1545. [\[Link\]](#)
- Clinical Studies - Ethos Veterinary Health. (n.d.). Ethos Veterinary Health. [\[Link\]](#)
- Kowalik, K., Kankofer, M., & Rekawiecki, R. (2021). Regulation of Uterine Function During Estrous Cycle, Anestrus Phase and Pregnancy By Steroids in Red Deer (Cervus Elaphus L.). Research Square. [\[Link\]](#)
- Zahradník, H. P. (1984). [Mechanism of action of dydrogesterone in dysmenorrhea. Prostaglandin levels in menstrual blood]. Fortschritte der Medizin, 102(15), 439-442. [\[Link\]](#)
- Clinical Trials | TriviumVet. (n.d.). TriviumVet. [\[Link\]](#)
- Pharmaceutical Insights: Dydrogesterone's R&D Progress - Patsnap Synapse. (2023, September 25).
- Reproductive Management of the Female Small Animal - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [\[Link\]](#)
- de Bree, H., van der Stel, D. J. K., de Lange, N., & Post, L. C. (2010). Dydrogesterone: metabolism in animals. European Journal of Drug Metabolism and Pharmacokinetics, 8(1), 63-67. [\[Link\]](#)
- **16-DEHYDROPROGESTERONE** - gsrs. (n.d.). gsrs.
- Li, R., Chen, X., & Zhang, X. (2020). Dydrogesterone treatment for menstrual-cycle regularization in abnormal uterine bleeding – ovulation dysfunction patients. World Journal of Clinical Cases, 8(15), 3233-3240. [\[Link\]](#)

- Observational Study of Dydrogesterone in Cycle Regularization. (2014, January 8). ClinicalTrials.gov. [Link]
- Puppy and Dog Vaccinations: A Schedule for Every Life Stage | PetMD. (2024, February 12). PetMD. [Link]
- A Multicenter, Observational Clinical Study of Dydrogesterone. (2023, August 3). ClinicalTrials.gov. [Link]
- Lents, C. A., & Ginter, E. A. (2022). Chronic Estrus Disrupts Uterine Gland Development and Homeostasis. *Endocrinology*, 163(3). [Link]
- Reproductive Toxicology of the Female Companion Animal | Veterian Key. (2016, September 11). Veterian Key. [Link]
- Hormonal Treatment for Integumentary Disease in Animals - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]
- Romagnoli, S. (2018).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [studylib.net](#) [studylib.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. 16-Dehydropregnolone acetate - Wikipedia [en.wikipedia.org]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [GSRS](#) [gsrs.ncats.nih.gov]
- 6. Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone devices used in farm animals - Wikipedia [en.wikipedia.org]
- 8. Hormonal Control of Estrus in Dogs - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 9. Dydrogesterone | C₂₁H₂₈O₂ | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dydrogesterone - Wikipedia [en.wikipedia.org]

- 11. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 12. Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 13. Dydrogesterone treatment for menstrual-cycle regularization in abnormal uterine bleeding – ovulation dysfunction patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and tolerability of a novel progesterone intravaginal ring in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 19. Reproductive Management of the Female Small Animal - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. bibliotekanauki.pl [bibliotekanauki.pl]
- To cite this document: BenchChem. [16-Dehydroprogesterone: Charting a Research Course in Veterinary Medicine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108162#16-dehydroprogesterone-in-veterinary-medicine-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com